molecular formula C6H7N3O3 B188275 2-Methoxy-5-nitropyridin-4-amine CAS No. 127356-38-1

2-Methoxy-5-nitropyridin-4-amine

Cat. No. B188275
CAS RN: 127356-38-1
M. Wt: 169.14 g/mol
InChI Key: YVXWVLIBEUMASB-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitropyridin-4-amine is a chemical compound with the linear formula C6H7N3O3 . It has a molecular weight of 169.14 . The IUPAC name for this compound is 2-methoxy-5-nitro-4-pyridinamine .


Molecular Structure Analysis

The InChI code for 2-Methoxy-5-nitropyridin-4-amine is 1S/C6H7N3O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

2-Methoxy-5-nitropyridin-4-amine is a solid at room temperature . It has a boiling point of 383.2°C at 760 mmHg . The compound should be stored in a dark place, in an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Synthesis of Schiff Base Ligands

2-Methoxy-5-nitropyridin-4-amine: is used in the synthesis of Schiff base ligands. These ligands are crucial in forming complexes with metals such as copper (Cu) and zinc (Zn). The Schiff base ligand derived from 2-Methoxy-5-nitropyridin-4-amine exhibits the ability to bind with metal ions, leading to the formation of complexes that have been characterized by various spectroscopic methods .

Development of Metal Complexes

The compound is instrumental in the development of metal complexes. For instance, the synthesis of Cu(II) and Zn(II) complexes using this compound has been documented. These complexes are evaluated for their structure and potential biological activities, including their antioxidant properties .

Antioxidant Activity

Research has shown that the metal complexes derived from 2-Methoxy-5-nitropyridin-4-amine exhibit significant antioxidant activity. This is assessed through various in vitro assays, such as DPPH, ABTS, and superoxide scavenging assays, where the complexes demonstrate considerable free radical scavenging activity .

Enzyme Inhibition

The compound’s derivatives have been studied for their α-glucosidase inhibitory activities. The metal complexes show considerable inhibitory potential, which is important for therapeutic applications in diseases like diabetes, where the control of glucose absorption is crucial .

Coordination Chemistry

In coordination chemistry, 2-Methoxy-5-nitropyridin-4-amine serves as a building block for multidentate ligands that can stabilize various metals in different oxidation states. This has implications for the systematic study of complexation activity with metal ions .

Optical Applications

While not directly related to 2-Methoxy-5-nitropyridin-4-amine , its structural analogs have been used in the growth and characterization of organic single crystals for optical applications. These applications include nonlinear optics and electro-optic devices .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-methoxy-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-12-6-2-4(7)5(3-8-6)9(10)11/h2-3H,1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXWVLIBEUMASB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C(=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30563734
Record name 2-Methoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-5-nitropyridin-4-amine

CAS RN

127356-38-1
Record name 2-Methoxy-5-nitropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30563734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of 36.9 g of 2-chloro-5-nitropyridin-4-amine (example E6) in 500 ml methanol were added 250 ml of a freshly prepared solution of sodium methoxide in methanol (5.7 g sodium) and the reaction mixture was refluxed for 12 h. About 500 ml methanol were distilled off and 500 ml of water were added. The resulting precipitate was filtered, washed with ice water and dried under vacuum to the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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